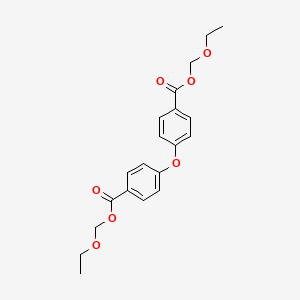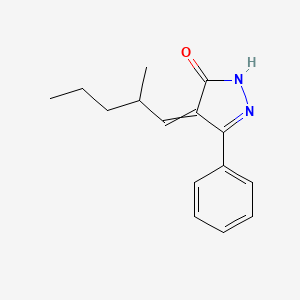![molecular formula C13H21NOS B14208704 Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- CAS No. 835654-28-9](/img/structure/B14208704.png)
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- is a chemical compound with the molecular formula C₁₃H₂₁NOS This compound features a morpholine ring substituted with an ethyl-thienyl-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- typically involves the reaction of morpholine with 1-ethyl-1-(2-thienyl)propyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethylformamide or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienyl group or the morpholine ring.
Substitution: The ethyl-thienyl-propyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction can lead to modified thienyl or morpholine derivatives.
Scientific Research Applications
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the ethyl-thienyl-propyl group.
Thiophene Derivatives: Compounds containing the thiophene ring, which share some chemical properties with Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-.
Ethyl-Substituted Morpholines: Compounds with similar ethyl substitutions but different functional groups.
Uniqueness
Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thienyl group enhances its potential for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
835654-28-9 |
|---|---|
Molecular Formula |
C13H21NOS |
Molecular Weight |
239.38 g/mol |
IUPAC Name |
4-(3-thiophen-2-ylpentan-3-yl)morpholine |
InChI |
InChI=1S/C13H21NOS/c1-3-13(4-2,12-6-5-11-16-12)14-7-9-15-10-8-14/h5-6,11H,3-4,7-10H2,1-2H3 |
InChI Key |
TVEAOMRVPPGQSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=CS1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


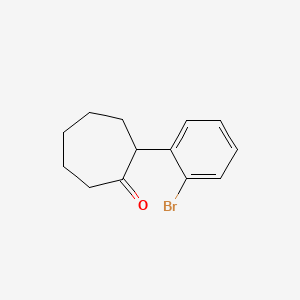
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
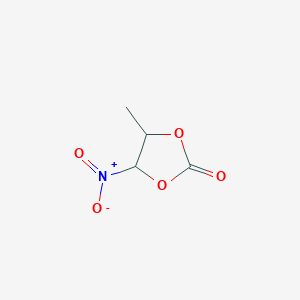
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
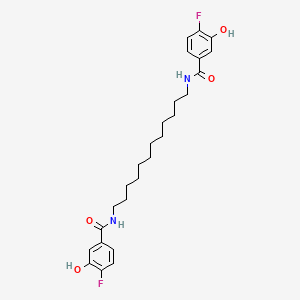

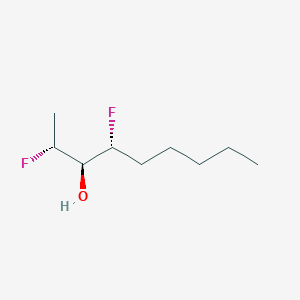
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
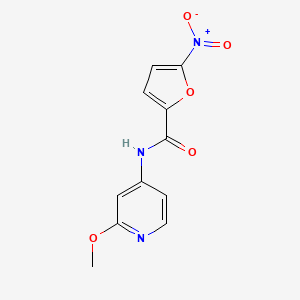
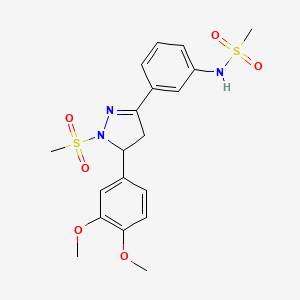
![3,5-Dichloro-2-{[(1-phenylethyl)imino]methyl}phenol](/img/structure/B14208677.png)
